N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl ring attached to a piperidine moiety, which is further linked to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.
Attachment of the Prop-2-enamide Group: This step involves the reaction of the intermediate with prop-2-enamide under conditions that facilitate amide bond formation, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The cyclobutyl and piperidine rings can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with varied substituents on the cyclobutyl or piperidine rings.
Scientific Research Applications
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide exerts its effects depends on its application:
Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-[1-(1-cyclopentylpiperidin-3-yl)ethyl]prop-2-enamide: Similar structure but with a cyclopentyl ring.
N-[1-(1-cyclohexylpiperidin-3-yl)ethyl]prop-2-enamide: Contains a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness: N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-14(17)15-11(2)12-6-5-9-16(10-12)13-7-4-8-13/h3,11-13H,1,4-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSYEBGLPVAYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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